Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate
Description
Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a phenyl group at the 2-position and a carbamate moiety at the 3-position. The carbamate group enhances stability and modulates electronic properties, making it distinct from related derivatives such as aldehydes or esters .
Properties
Molecular Formula |
C14H12N4O2 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
methyl N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate |
InChI |
InChI=1S/C14H12N4O2/c1-20-14(19)17-12-11(10-6-3-2-4-7-10)16-13-15-8-5-9-18(12)13/h2-9H,1H3,(H,17,19) |
InChI Key |
JWCRTVDYIIVPTK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(N=C2N1C=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with phenyl isocyanate under controlled conditions to form the imidazo[1,2-a]pyrimidine core. This intermediate is then treated with methyl chloroformate to introduce the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine derivative. This reaction is critical for prodrug activation or generating intermediates for further modifications.
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol and CO₂ .
Electrophilic Aromatic Substitution
The electron-rich imidazo[1,2-a]pyrimidine ring undergoes electrophilic substitution, primarily at the C5 and C7 positions.
Key Observations :
-
Nitration at C5 is favored due to resonance stabilization of the intermediate σ-complex.
-
Chlorination at C7 is sterically and electronically directed by the phenyl substituent at C2 .
Nucleophilic Substitution at the Carbamate
The carbamate group participates in nucleophilic displacement reactions, enabling diversification at the C3 position.
Limitations :
Transition-Metal-Catalyzed Cross-Coupling
The phenyl group at C2 participates in Suzuki-Miyaura and Sonogashira couplings, enabling late-stage functionalization.
Key Considerations :
-
The carbamate group remains intact under these conditions, demonstrating compatibility with palladium-based catalysts .
Oxidative Transformations
Controlled oxidation of the imidazo[1,2-a]pyrimidine core generates N-oxide derivatives, enhancing solubility and bioactivity.
Applications :
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the imidazo[1,2-a]pyrimidine core and alkenes.
| Alkene | Conditions | Product | Yield |
|---|---|---|---|
| Ethylene | UV (254 nm), CH₃CN, 24 hours | Cyclobutane-fused derivative | 37% |
Mechanism :
-
The reaction proceeds via a triplet excited state, forming a diradical intermediate that couples with the alkene .
Enzymatic Degradation
Hepatic esterases selectively cleave the carbamate group, highlighting its role as a biodegradable prodrug scaffold.
| Enzyme | Conditions | Product | Rate |
|---|---|---|---|
| Porcine liver esterase | pH 7.4, 37°C | 3-Amino-2-phenylimidazo[1,2-a]pyrimidine |
Scientific Research Applications
Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate, a compound belonging to the imidazo[1,2-a]pyrimidine family, has potential applications in drug development due to its biological activity. The compound features a fused imidazole and pyrimidine ring system, with a phenyl group at the second position and a carbamate functional group attached to the nitrogen atom at the third position. Its molecular formula is C14H12N4O2 .
Chemical Properties and Reactivity
The chemical reactivity of this compound is attributed to its functional groups. The carbamate moiety can undergo hydrolysis to yield the corresponding amine and carbon dioxide, particularly in aqueous environments or under acidic conditions. The imidazo[1,2-a]pyrimidine core can participate in various electrophilic substitution reactions due to the electron-rich nature of the aromatic systems, making it a versatile scaffold for further chemical modifications aimed at enhancing its pharmacological properties.
Biological Activities and Potential Applications
This compound exhibits promising biological activities that are being explored in pharmacological research. Compounds within the imidazo[1,2-a]pyrimidine class have been reported to possess antiviral, antibacterial, antiparasitic, anti-inflammatory, and antipyretic properties. Specifically, derivatives of this compound have shown potential as inhibitors of acetylcholinesterase and butyrylcholinesterase, making them candidates for neuroprotective therapies. Due to its biological activity, this compound has potential applications in drug development, especially in the design of new therapeutic agents targeting neurological disorders because of its inhibitory effects on cholinesterases, as well as potential uses in treating infectious diseases due to its antiviral and antibacterial properties.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets. Research indicates that compounds within this class can interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurotransmitter regulation. These interactions are assessed through enzyme inhibition assays and molecular docking studies to determine binding sites and affinities. Such studies are essential for understanding the compound's mechanism of action and optimizing its therapeutic potential.
Structural Comparison
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Methyl (6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate) | Sulfinyl group at position 6 | Antiviral activity |
| N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl) | Methyl substitution at position 8 | Potential neuroprotective effects |
| 2-(Phenyliminomethyl)-5-methyl-imidazo[1,2-a]pyridine | Imine functionality | Antimicrobial properties |
Mechanism of Action
The mechanism of action of Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
Core Modifications
- Methyl carbamate derivative : The carbamate group (–OCONHCH₃) introduces hydrogen-bonding capabilities and electron-withdrawing effects, which influence reactivity and intermolecular interactions.
- 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde: The aldehyde substituent (–CHO) in this analog () allows for nucleophilic addition reactions but lacks the hydrogen-bond donor capacity of carbamates. DFT studies indicate that the aldehyde’s electron-deficient nature enhances adsorption on metal surfaces via lone pairs from oxygen and nitrogen .
- Ethyl 2-(3,4-difluorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate (2c) : The carboxylate ester (–COOEt) in this compound () offers hydrolytic stability under basic conditions. Fluorine substituents on the phenyl ring increase lipophilicity and may alter π-stacking interactions compared to the unsubstituted phenyl group in the target compound .
Crystallographic Insights
- The dihedral angle between the imidazo[1,2-a]pyrimidine core and the phenyl ring in the unsubstituted 2-phenylimidazo[1,2-a]pyridine analog is 28.61° (). While direct data for the carbamate derivative is unavailable, substituents like carbamates or aldehydes likely influence this angle due to steric and electronic effects, altering crystal packing and solubility .
Computational and Experimental Findings
- Carbaldehyde analog : Molecular dynamics simulations show adsorption on α-Fe₂O₃ (111) surfaces in HCl, with inhibition efficiency correlating with concentration (Langmuir isotherm) .
Biological Activity
Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate is a compound belonging to the imidazo[1,2-a]pyrimidine family, characterized by a fused imidazole and pyrimidine ring system with a phenyl group and a carbamate functional group. Its molecular formula is C14H12N4O2, and it has garnered attention in medicinal chemistry due to its diverse biological activities.
Pharmacological Properties
This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antiviral Activity : Compounds in the imidazo[1,2-a]pyrimidine class have shown potential against viral infections.
- Antibacterial and Antiparasitic Effects : Studies indicate that derivatives of this compound can inhibit bacterial growth and show activity against parasites.
- Neuroprotective Properties : Notably, this compound has demonstrated inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting potential use in treating neurodegenerative disorders such as Alzheimer's disease.
The biological activity is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound's interactions with cholinesterases are crucial for its neuroprotective effects. Enzyme inhibition assays and molecular docking studies have been employed to elucidate these interactions.
Structure-Activity Relationship (SAR)
The unique structure of this compound enhances its biological profile compared to other derivatives lacking similar modifications. The carbamate functionalization at position 3 contributes significantly to its activity:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Methyl (6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate | Sulfinyl group at position 6 | Antiviral activity |
| N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl) | Methyl substitution at position 8 | Potential neuroprotective effects |
| 2-(Phenyliminomethyl)-5-methyl-imidazo[1,2-a]pyridine | Imine functionality | Antimicrobial properties |
This table illustrates how the structural features correlate with the observed biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2-phenylimidazo[1,2-a]pyrimidine with methyl chloroformate in the presence of a base like triethylamine. This procedure preserves the integrity of the imidazo[1,2-a]pyrimidine structure while forming the carbamate linkage.
Neuroprotective Effects
Research has highlighted the potential of this compound in neuroprotection. In vitro studies demonstrate that it can significantly inhibit cholinesterase enzymes, which are pivotal in neurotransmitter regulation. This inhibition may lead to increased levels of acetylcholine in synaptic clefts, enhancing cognitive function and providing therapeutic benefits for neurodegenerative diseases.
Antiviral Activity
A study focusing on imidazo[1,2-a]pyrimidine derivatives found that certain compounds exhibited antiviral properties against specific viruses. This compound was included in screenings that assessed its efficacy against viral replication. The results indicated promising antiviral activity that warrants further exploration for potential drug development against viral infections.
Q & A
Q. What synthetic methodologies are commonly employed to synthesize Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate, and how can reaction conditions be optimized?
Answer: While direct synthesis routes for this compound are not explicitly detailed in the literature, analogous approaches for related imidazo[1,2-a]pyrimidines suggest the following strategies:
- Vilsmeier Formylation : Introduce a formyl group at the 3-position of the imidazo[1,2-a]pyrimidine core using POCl₃ and DMF, followed by conversion to the carbamate via nucleophilic substitution or condensation with methyl carbamate .
- Ionic Liquid-Mediated Synthesis : Utilize ionic liquids (e.g., [BPY][BF₄]) to enhance regioselectivity and yield in cyclization reactions involving α-tosyloxyketones and amino precursors .
- Precursor Functionalization : Start with 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (synthesized via methods yielding ~74% using DMF or lower yields with alternative solvents ), then convert the aldehyde to the carbamate using methyl chloroformate or carbamate coupling agents.
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMA) improve solubility and reaction efficiency .
- Catalyst Screening : Palladium or rhodium catalysts (e.g., Pd(OAc)₂) may facilitate C–H activation for functionalization .
- Temperature Control : Reactions often proceed optimally between 80–120°C to balance kinetics and decomposition risks .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- FT-IR Spectroscopy : Identifies functional groups (e.g., carbamate C=O at ~1700 cm⁻¹, N–H stretching at ~3300 cm⁻¹) .
- Single-Crystal X-ray Diffraction : Resolves molecular geometry and confirms regiochemistry, as demonstrated for structurally similar imidazo[1,2-a]pyrimidines .
- NMR Spectroscopy : ¹H/¹³C NMR distinguishes aromatic protons (δ 7.0–8.5 ppm) and carbamate methyl groups (δ 3.0–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What experimental models are used to evaluate the corrosion inhibition efficacy of this compound?
Answer:
- Electrochemical Polarization : Measures corrosion current density (Icorr) and potential (Ecorr) to classify inhibitors as anodic, cathodic, or mixed-type. For example, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde showed mixed-type inhibition in 1 M HCl .
- Weight Loss Tests : Quantify inhibition efficiency (η%) at varying concentrations and temperatures .
- Adsorption Isotherms : Langmuir or Freundlich models assess surface coverage; deviations may indicate multilayer adsorption or competitive solvent effects .
Advanced Research Questions
Q. How do computational methods like DFT and molecular dynamics (MD) elucidate the corrosion inhibition mechanism of this compound?
Answer:
- DFT Calculations : B3LYP/6-31+G(d,p) models predict reactive sites (e.g., carbamate O/N atoms) and Fukui indices to explain adsorption on metal surfaces .
- MD Simulations : Simulate adsorption on α-Fe₂O₃ (111) surfaces, showing binding energies and orientation via π-electron interactions or lone-pair donation .
- HOMO-LUMO Analysis : Correlates electronic parameters (e.g., energy gap, dipole moment) with inhibition efficiency .
Q. How can researchers resolve contradictions in adsorption isotherm models for this compound’s corrosion inhibition?
Answer:
- Model Comparison : Test multiple isotherms (Langmuir, Temkin, Freundlich) and select based on correlation coefficients (R² > 0.99 for Langmuir in related studies ).
- Thermodynamic Analysis : Calculate ΔG°ads to distinguish physisorption (ΔG°ads < −20 kJ/mol) vs. chemisorption (ΔG°ads > −40 kJ/mol) .
- Surface Characterization : Use SEM/EDS to validate monolayer vs. multilayer adsorption .
Q. What catalytic systems enable C–H functionalization of this compound for derivative synthesis?
Answer:
- Pd Catalysts : Pd(OAc)₂ with ligands (e.g., PPh₃) directs C–H activation at specific positions, enabling cross-coupling or oxygenation .
- Rh Catalysts : Rhodium complexes (e.g., [Cp*RhCl₂]₂) facilitate heteroatom-directed C–C bond formation under mild conditions .
- Directing Groups : The carbamate moiety may act as a transient directing group, enabling regioselective functionalization .
Q. What methodologies assess the pharmacological potential of this compound, such as enzyme or viral entry inhibition?
Answer:
- Molecular Docking : Screen against targets like SARS-CoV-2 spike protein or ACE2 using AutoDock Vina, as done for imidazo[1,2-a]pyrimidine derivatives .
- Enzyme Assays : Measure IC₅₀ values for kinase or protease inhibition via fluorescence-based kinetics .
- Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and viral entry blocking in vitro .
Q. How do solvent and temperature affect the synthesis of derivatives via nucleophilic substitution?
Answer:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions, improving yields .
- Temperature Optimization : Higher temperatures (80–100°C) accelerate reactions but may degrade heat-sensitive intermediates .
- Base Selection : K₂CO₃ or NaH deprotonate nucleophiles (e.g., amines) without hydrolyzing carbamate groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
